molecular formula C7H14Cl3NO B010269 2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium chloride CAS No. 101670-72-8

2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium chloride

Katalognummer: B010269
CAS-Nummer: 101670-72-8
Molekulargewicht: 234.5 g/mol
InChI-Schlüssel: PTYOMFDLQDODMR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(2-chloroethyl)isoxazolidinium chloride is a chemical compound with the molecular formula C₇H₁₄Cl₃NO and a molecular weight of 234.5 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride typically involves the reaction of 2-chloroethanol with isoxazolidine in the presence of a chlorinating agent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2,2-Bis(2-chloroethyl)isoxazolidinium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isoxazolidine derivatives and hydrochloric acid.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(2-chloroethyl)isoxazolidinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate its effects on biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool for studying molecular mechanisms in biology and medicine.

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(2-chloroethyl)isoxazolidinium chloride can be compared with other similar compounds, such as:

    N,N-Bis(2-chloroethyl)isoxazolidinium chloride: This compound has similar chemical properties and applications but may differ in its reactivity and specific uses.

    2,2-Bis(2-chloroethyl)isoxazolidinium iodide: This iodide derivative has different solubility and reactivity characteristics compared to the chloride form.

The uniqueness of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.

Eigenschaften

CAS-Nummer

101670-72-8

Molekularformel

C7H14Cl3NO

Molekulargewicht

234.5 g/mol

IUPAC-Name

2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride

InChI

InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1

InChI-Schlüssel

PTYOMFDLQDODMR-UHFFFAOYSA-M

SMILES

C1C[N+](OC1)(CCCl)CCCl.[Cl-]

Kanonische SMILES

C1C[N+](OC1)(CCCl)CCCl.[Cl-]

Synonyme

2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.